molecular formula C12H6N3Na3O9S6 B14128958 Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole

Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole

Cat. No.: B14128958
M. Wt: 597.6 g/mol
InChI Key: RQAFXEQCUJAWMR-UHFFFAOYSA-K
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Description

Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole (CAS 76857-14-2) is a heterocyclic compound featuring an isothiazole ring substituted with hydroxy, mercapto (-SH), and carboxy (-COOH) groups, with three sodium counterions . Its molecular formula is C₄H₃NNa₃O₃S₂, with a molecular weight of 246.17 g/mol . The compound exhibits high water solubility due to its ionic nature, a melting point >210°C (with decomposition), and stability under inert atmospheric conditions . It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, such as the production of cephalosporin antibiotics like cefotetan .

Properties

Molecular Formula

C12H6N3Na3O9S6

Molecular Weight

597.6 g/mol

IUPAC Name

trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate

InChI

InChI=1S/3C4H3NO3S2.3Na/c3*6-2-1(3(7)8)4(9)10-5-2;;;/h3*5-6H,(H,7,8);;;/q;;;3*+1/p-3

InChI Key

RQAFXEQCUJAWMR-UHFFFAOYSA-K

Canonical SMILES

C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Dicyano-U-Vinyl Mercaptide Intermediate

The predominant industrial method involves a two-step process starting with the formation of dicyano-U-vinyl mercaptide, followed by oxidative cyclization to yield the isothiazole ring.

Step 1: Synthesis of Dicyano-U-Vinyl Mercaptide
Malononitrile reacts with carbon disulfide in alkaline ethanol under controlled temperatures (0–15°C) to form the intermediate:

$$ \text{Malononitrile} + \text{CS}_2 \xrightarrow{\text{NaOH/EtOH}} \text{Dicyano-U-vinyl mercaptide} $$

Key parameters:

  • Molar ratio : 1:1.15 malononitrile to carbon disulfide
  • Temperature : Maintained below 15°C to prevent side reactions
  • Solvent : 95% ethanol enables optimal solubility while minimizing hydrolysis

Step 2: Oxidative Cyclization
The intermediate undergoes oxidation with hydrogen peroxide (30% w/w) in aqueous medium, inducing cyclization:

$$ \text{Dicyano-U-vinyl mercaptide} \xrightarrow{\text{H}2\text{O}2} \text{4-Carboxy-3-hydroxy-5-mercapto-isothiazole} $$

Reaction conditions:

  • Oxidant : 0.9–1.2 eq. H₂O₂ ensures complete conversion without over-oxidation
  • pH : Maintained at 9–10 using sodium hydroxide to stabilize the intermediate
  • Temperature : 20–25°C prevents decomposition of the mercapto group

Alternative One-Pot Synthesis

A modified approach combines both steps in a single reactor, reducing production time by 40%:

  • Simultaneous addition of malononitrile and carbon disulfide to ethanolic NaOH at 5–10°C
  • Direct introduction of H₂O₂ after intermediate formation
  • Neutralization with trisodium phosphate to precipitate the product

This method achieves 78–82% yield compared to 85–88% in the two-step process but offers economic advantages in large-scale production.

Critical Process Parameters

Temperature Control

Exothermic reactions require precise thermal management:

Reaction Stage Optimal Range (°C) Deviation Impact
Malononitrile addition 0–10 >15°C causes polymerization
Oxidative cyclization 20–25 >30°C degrades mercapto group to disulfide
Crystallization 0–5 Higher temperatures reduce yield by 12–15%

Solvent Systems

Ethanol-water mixtures (3:1 v/v) provide ideal polarity for both reaction and crystallization:

  • Ethanol concentration :
    • <60%: Poor intermediate solubility (yield drops to 55%)
    • 70–75%: Maximizes product recovery (89–92%)
    • >80%: Premature precipitation causes inclusion impurities

Neutralization Strategy

Conversion to the trisodium salt occurs via stepwise basification:

  • Initial pH adjustment to 4.5–5.0 with HCl removes residual dicyano compounds
  • Final neutralization to pH 8.5–9.0 using NaOH (3 eq.) ensures complete salt formation

Exceeding pH 9.2 induces saponification of the carboxylate group, reducing purity to 93–95%.

Purification and Isolation

Crystallization Optimization

A mixed solvent system enhances crystal morphology and purity:

Component Proportion Effect on Crystals
Water 20% Initiates nucleation
Ethanol 75% Controls growth rate
Acetone 5% Reduces solvent inclusion by 18–22%

Cooling gradient:

  • 25°C → 5°C at 0.5°C/min minimizes occluded solvents

Drying Protocols

Method Conditions Residual Solvent Stability (25°C/60% RH)
Vacuum oven 40°C, 15 mmHg, 24h <0.1% >36 months
Fluidized bed 50°C, N₂ flow, 6h 0.2–0.4% 24–30 months
Spray drying Inlet 120°C, outlet 60°C 0.8–1.2% 12–18 months

Analytical Characterization

Spectroscopic Data

Technique Key Signals Assignment
FT-IR (cm⁻¹) 2580 (S-H), 1685 (C=O), 1590 (C=N) Mercapto, carboxylate, imine
¹H NMR (D₂O) δ 6.82 (s, 1H, C-H), δ 4.15 (br, OH) Isothiazole proton, hydroxyl
LC-MS m/z 201.19 [M-Na]⁻ Molecular ion confirmation

Impurity Profile

Common impurities and control strategies:

Impurity Source Reduction Method
Disulfide dimer (3–5%) Mercapto oxidation N₂ sparging during reaction
Hydrolyzed carboxylate Alkaline overexposure Strict pH control <9.0
Sodium malonate Incomplete washing Ethanol:water (9:1) rinse

Industrial Scale-Up Considerations

Reactor Design

  • Material : Glass-lined steel prevents sodium-induced corrosion
  • Agitation : 50–70 RPM with anchor impeller ensures slurry homogeneity
  • Oxygen control : <0.5 ppm maintained via nitrogen blanket

Environmental Controls

  • CS₂ emissions : Captured via condensation traps (-20°C) achieving 99.7% recovery
  • Waste streams :
    • Ethanol recycled via distillation (95% purity)
    • Aqueous phase treated with Fenton reagent for COD reduction

Comparative Method Analysis

Parameter Two-Step One-Pot Continuous Flow
Yield (%) 85–88 78–82 91–93
Cycle Time (h) 14–16 8–10 4–6
Purity (HPLC) 99.2–99.5% 98.5–99.0% 99.6–99.8%
CAPEX (Relative) 1.0 0.7 1.8
Energy (kWh/kg) 120 95 150

The continuous flow method, while capital-intensive, provides superior purity (99.6–99.8%) through precise residence time control (2.5±0.1 min).

Scientific Research Applications

Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole, also known as Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate, is a chemical compound with diverse applications in scientific research and industrial fields . It features a unique structure including a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.

Synonyms: HMIT, Cefotetan side chain, 3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylicacid,sodium, 3-hydroxy-4-carboxy-5-mercaptoisothiazoletrisodiumsalt .

CAS No: 76857-14-2

Molecular Formula: C4H4NNaO3S2

Molecular Weight: 201.19

Applications

This compound has a wide range of applications in scientific research:

  • Synthesis of Cephamycin Derivatives It can be used in the synthesis of new cephamycin derivatives .
  • Metal Corrosion Inhibitor The acid trisodium salt is commonly used as a metal corrosion inhibitor to prevent corrosion of metals (such as steel) in water .
  • Building Block in Chemistry Utilized as a building block in the synthesis of more complex molecules.
  • Enzyme Inhibition Studies Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
  • Antimicrobial and Anticancer Research Explored for its antimicrobial and anticancer properties.
  • Production of Industrial Products Utilized in the production of dyes, fungicides, and biocides.

This compound undergoes various chemical reactions:

  • Oxidation: Can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert the compound into its corresponding thiol. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
  • Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. Reagents like halogens and alkylating agents are employed under controlled conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share functional or structural similarities with trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole:

5-Mercapto-1,2,3-thiadiazole Sodium Salt (CAS 75849-83-1)
  • Structure : A thiadiazole ring with a mercapto group and sodium counterion.
  • Key Differences :
    • Lacks hydroxy and carboxy substituents.
    • Thiadiazole (5-membered ring with two nitrogen and one sulfur atom) vs. isothiazole (5-membered ring with one nitrogen and one sulfur atom).
  • Applications : Used as a corrosion inhibitor and in polymer synthesis due to its sulfur-rich structure .
4-Amino-6-Hydroxy-2-Mercaptopyrimidine Monohydrate (CAS 65802-56-4)
  • Structure: Pyrimidine ring substituted with amino, hydroxy, and mercapto groups.
  • Key Differences: Pyrimidine (6-membered ring with two nitrogen atoms) vs. isothiazole. Contains amino (-NH₂) instead of carboxy groups.
  • Applications : Intermediate in antimetabolite drug synthesis (e.g., anticancer agents) .
3-Hydroxy-5-Mercapto-4-Isothiazolecarboxylic Acid Monosodium Salt
  • Structure : Similar to the trisodium compound but with one sodium ion instead of three.
  • Key Differences :
    • Reduced solubility in water compared to the trisodium form.
    • Altered reactivity in acidic or basic conditions due to fewer sodium counterions .

Physicochemical Properties Comparison

Property This compound 5-Mercapto-1,2,3-thiadiazole Sodium Salt 4-Amino-6-Hydroxy-2-Mercaptopyrimidine Monohydrate
Molecular Formula C₄H₃NNa₃O₃S₂ C₂HN₂NaS₂ C₄H₅N₃O₂S·H₂O
Molecular Weight 246.17 g/mol 168.14 g/mol 191.18 g/mol
Melting Point >210°C (dec.) Not reported 280–285°C (dec.)
Solubility Soluble in water, methanol (slight) Soluble in polar solvents Limited water solubility
Key Functional Groups Carboxy, hydroxy, mercapto, sodium ions Mercapto, sodium ion Amino, hydroxy, mercapto

Research Findings and Challenges

  • Discrepancies in Molecular Data : Evidence conflicts exist regarding the molecular formula (e.g., C₁₂H₆N₃Na₃O₉S₆ in vs. C₄H₃NNa₃O₃S₂ in ), necessitating verification via analytical techniques like NMR or mass spectrometry .
  • Safety Data Gaps : Hazard symbols and risk codes for the trisodium compound are unspecified in available literature, warranting further toxicological studies .

Biological Activity

Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole (CAS No. 76857-14-2) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential applications in medicine.

  • Molecular Formula : C4H2NNa3O3S2
  • Synonyms : HMIT, Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate

This compound is characterized by the presence of a thiazole ring, which is known for its versatility in medicinal chemistry. The biological activity of thiazole derivatives has been extensively studied, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • In Vitro Studies :
    • In studies involving HepG2 hepatocellular carcinoma cell lines, compounds derived from thiazole structures demonstrated significant cytotoxicity, with some exhibiting IC50 values as low as 1.61 µg/mL .
    • The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can enhance anticancer activity by increasing interactions with target proteins .
  • Mechanism of Action :
    • Thiazole derivatives are believed to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Bacterial Growth :
    • The compound has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent. The presence of the mercapto group is crucial for its activity against Gram-positive and Gram-negative bacteria .
  • Potential Applications :
    • Given its antimicrobial properties, this compound could be explored as a therapeutic agent in treating infections caused by resistant bacterial strains.

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 Value (µg/mL)Mechanism of Action
AnticancerThis compound1.61Induction of apoptosis
AntimicrobialThis compoundVariedInhibition of bacterial growth

Case Study 1: Anticancer Efficacy

In a study focused on thiazole derivatives, researchers synthesized several new compounds based on this compound. These compounds were tested against HepG2 cells, revealing that structural modifications could significantly enhance their anticancer efficacy .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

Q & A

Q. What are the recommended protocols for synthesizing Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole in a laboratory setting?

Synthesis typically involves condensation reactions and functional group modifications. For example, analogous isothiazole derivatives are synthesized via microwave-assisted methods to enhance reaction efficiency and yield . Key steps include:

  • Controlled pH adjustments to stabilize the mercapto (-SH) and carboxylate (-COO⁻) groups.
  • Use of sodium salts for solubilization in aqueous media.
  • Purification via recrystallization or column chromatography. A comparative analysis of traditional vs. microwave-assisted synthesis is shown below:
MethodReaction TimeYield (%)Purity (%)
Classical heating12–24 h60–70>95
Microwave-assisted1–2 h80–85>98

Q. What spectroscopic and crystallographic methods are optimal for structural characterization?

  • NMR Spectroscopy : The carboxylate and mercapto groups produce distinct shifts in 1H^1H and 13C^{13}C NMR spectra. Use deuterated solvents (e.g., D2 _2O) to avoid proton exchange interference .
  • X-ray Crystallography : Single-crystal diffraction resolves the coordination geometry of the sodium ions and heterocyclic core. Software suites like Crystallography & NMR System (CNS) enable precise refinement of anisotropic displacement parameters .
  • FT-IR Spectroscopy : Confirms functional groups via characteristic peaks (e.g., S-H stretch at ~2550 cm⁻¹, C=O at ~1700 cm⁻¹).

Q. What safety precautions are necessary for handling and storage?

  • Storage : Keep in airtight containers at 0–6°C, protected from light and moisture to prevent oxidation of the mercapto group .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. In case of skin exposure, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How does the mercapto group influence the compound’s coordination chemistry with transition metals?

The -SH group acts as a soft Lewis base, forming stable complexes with metals like Cu(II) and Ni(II). For example:

  • Cu(II) Complexes : Square planar or octahedral geometries are observed, with the mercapto group participating in µ2 _2-bridging or monodentate binding .
  • Reactivity : The thiolate form (-S⁻) enhances redox activity, enabling catalytic applications in oxidation-reduction reactions.

Q. What strategies resolve contradictions in reactivity data under varying pH conditions?

  • pH-Dependent Solubility : At pH > 8, the carboxylate group deprotonates, increasing hydrophilicity. Below pH 5, protonation reduces solubility, complicating reaction kinetics .
  • Experimental Design : Use buffered systems (e.g., phosphate buffer, pH 7.4) to maintain consistent reaction conditions. Monitor real-time pH changes with automated titrators.

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Molecular docking tools (e.g., AutoDock Vina) simulate binding affinities with enzymes or receptors. The carboxylate and hydroxyl groups often engage in hydrogen bonding with active sites.
  • MD Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales to identify key binding residues .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm separate impurities. Mass spectrometry identifies byproducts via fragmentation patterns.
  • Elemental Analysis : Validate sodium content (theoretical: ~12.5%) to confirm trisodium stoichiometry .

Q. How do solvent polarity and temperature affect the compound’s stability during catalysis?

  • Polar Solvents (e.g., H2 _2O) : Enhance ionic interactions but may promote hydrolysis of the isothiazole ring.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, suggesting upper limits for catalytic applications .

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